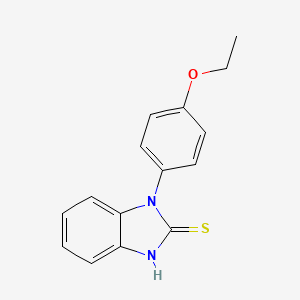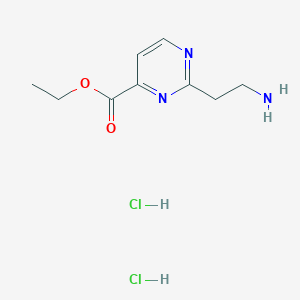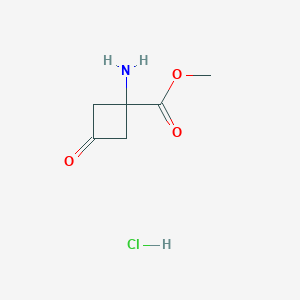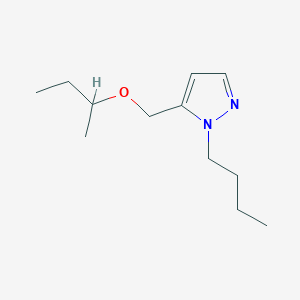
1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol, also known as EBT, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. EBT is a fluorescent compound that exhibits a strong emission peak at 530 nm when excited at 390 nm. This property makes EBT an ideal candidate for use in a variety of applications such as imaging, sensing, and detection.
作用机制
1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol is a thiol-reactive compound that reacts with sulfhydryl groups in proteins and other biomolecules. The reaction between 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol and thiol groups results in the formation of a covalent bond, which leads to the labeling of the biomolecule. The fluorescence of 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol is due to the formation of a conjugated system between the benzodiazole and thiol groups.
Biochemical and Physiological Effects:
1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol has been shown to have minimal toxicity and does not affect the viability of cells. It has been used to label proteins and enzymes in living cells without affecting their activity. 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol has also been used to study the redox state of cells by monitoring the fluorescence intensity changes upon reaction with glutathione.
实验室实验的优点和局限性
The main advantage of 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol is its strong fluorescence emission, which makes it an ideal candidate for use in imaging and sensing applications. 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol is also relatively easy to synthesize and has minimal toxicity. One limitation of 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol is its reactivity towards thiol groups, which can lead to non-specific labeling. This limitation can be overcome by using 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol in combination with other labeling techniques.
未来方向
There are several future directions for the use of 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol in scientific research. One potential application is in the development of biosensors for the detection of specific biomolecules. 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol can be used as a fluorescent probe for the detection of reactive oxygen species in living cells. Another future direction is the use of 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol in combination with other fluorescent probes for multiplex imaging and sensing applications. 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol can also be used in the development of targeted drug delivery systems by conjugating it to specific ligands or antibodies.
合成方法
The synthesis of 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol involves the reaction of 4-ethoxyaniline with 2-nitrobenzaldehyde to form 1-(4-ethoxyphenyl)-2-nitroethene. This intermediate is then reduced to the corresponding amine using hydrogen gas and palladium on carbon catalyst. The final step involves the reaction of the amine with 2-chloro-1,3-benzothiazole to form 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol.
科学研究应用
1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol has been extensively used in scientific research due to its fluorescent properties. One of the most common applications of 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol is in the field of bioimaging. 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol has been used to label cells and tissues for imaging purposes. It has also been used to detect and monitor the activity of enzymes and proteins in living cells.
属性
IUPAC Name |
3-(4-ethoxyphenyl)-1H-benzimidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-2-18-12-9-7-11(8-10-12)17-14-6-4-3-5-13(14)16-15(17)19/h3-10H,2H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBYXQAHBDYBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2513577.png)

![N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide](/img/structure/B2513581.png)


![3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2513589.png)

![Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2513592.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2513595.png)
![2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2513596.png)


